Propanidid

intravenous anesthesia induction time sleep duration

Propanidid (CAS 1421-14-3), also known as Epontol® or Sombrevin®, is a phenylacetic acid derivative and ultra-short-acting non-barbiturate intravenous anesthetic agent. It acts as a γ-aminobutyric acid type A (GABAA) receptor agonist, producing rapid induction of general anesthesia without an excitatory phase, with onset occurring within 20–40 seconds of intravenous administration and a duration of deep anesthesia lasting 4–10 minutes.

Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
CAS No. 1421-14-3
Cat. No. B1678258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanidid
CAS1421-14-3
SynonymsPropanidid;  Epontol;  Fabantol;  Fabontal;  FBA 1420;  BAY-1420, Sombrevin;  TH-2180;  WH 5668.
Molecular FormulaC18H27NO5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC
InChIInChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3
InChIKeyKEJXLQUPYHWCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propanidid (CAS 1421-14-3) Technical Baseline: Ultra-Short Acting Intravenous Anesthetic Agent


Propanidid (CAS 1421-14-3), also known as Epontol® or Sombrevin®, is a phenylacetic acid derivative and ultra-short-acting non-barbiturate intravenous anesthetic agent [1]. It acts as a γ-aminobutyric acid type A (GABAA) receptor agonist, producing rapid induction of general anesthesia without an excitatory phase, with onset occurring within 20–40 seconds of intravenous administration and a duration of deep anesthesia lasting 4–10 minutes [2]. Originally introduced by Bayer in 1963, propanidid was subsequently withdrawn from clinical use in many countries during the 1980s due to anaphylactoid reactions associated with its Cremophor EL® solubilizing vehicle, though the active pharmaceutical ingredient itself remains a subject of ongoing research interest, particularly in reformulation studies using alternative solubilization technologies such as cyclodextrins and liposomes [3][4].

Why Propanidid (CAS 1421-14-3) Cannot Be Simply Substituted with Other Intravenous Anesthetics


Direct substitution of propanidid with other intravenous anesthetics such as propofol, thiopental, or etomidate is pharmacokinetically and pharmacodynamically unsound due to fundamental differences in metabolic pathways, compartmental behavior, and enzyme inhibition profiles. Propanidid undergoes rapid esterase-mediated hydrolysis by plasma pseudocholinesterase, enabling a monocompartmental pharmacokinetic model with no drug accumulation [1][2]. In contrast, propofol and thiopental follow multi-compartmental distribution kinetics with significant redistribution phases, while etomidate exhibits a tri-compartmental model with strong protein binding [3]. Furthermore, propanidid acts as a competitive inhibitor of both serum cholinesterase and neuromuscular plaque acetylcholinesterase—an enzyme interaction profile that differs markedly from other induction agents and has direct implications for drug-drug interactions with succinylcholine [4][5]. These quantitative differences necessitate compound-specific selection criteria rather than class-based substitution.

Propanidid (CAS 1421-14-3) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Propanidid vs. Propofol: Significantly Shorter Induction Time and Sleep Duration in Animal Model

In a direct head-to-head comparison using a hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation of propanidid (50 mg/ml) versus a commercial propofol formulation (Diprivan®, 10 mg/ml) in rats, propanidid demonstrated significantly shorter induction time and sleep duration at equipotent dosing levels [1]. Both induction time and sleep duration were significantly shorter for the propanidid formulation compared to propofol, confirming its ultra-short-acting profile [1].

intravenous anesthesia induction time sleep duration cyclodextrin formulation propofol comparison

Propanidid Liposomal Formulation vs. Cremophor Formulation: Mortality Reduction and Seizure Incidence

A comparative study in Sprague-Dawley rats evaluated propanidid administered as either a liposomal preparation or the conventional Cremophor EL® formulation across three dose levels (60, 90, and 120 mg/100 g/h). While both preparations demonstrated similar anesthetic potency, hemodynamic effects, and EEG profiles, the liposomal preparation exhibited dramatically superior tolerability [1]. The Cremophor formulation caused dose-dependent mortality of 11%, 86%, and 86% in groups C-60, C-90, and C-120 respectively, whereas the liposomal preparation was well tolerated even at higher dose levels [1]. Additionally, the incidence of burst-suppression EEG patterns associated with clonic seizures was lower with the liposomal preparation (22% and 50% in L-90 and L-120 groups) compared to the Cremophor preparation (100% and 89% in C-90 and C-120 groups) [1].

liposomal formulation Cremophor EL formulation safety tolerability seizure incidence

Propanidid vs. Thiopental, Methohexital, and Etomidate: Comparative Safety Margin Assessment

In a comparative rodent study evaluating the safety margin (defined as LD50/ED50 ratio) of several intravenous anesthetic agents, propanidid demonstrated a safety margin of 6.7 in rats [1]. This value positions propanidid intermediate among the tested agents: etomidate exhibited the highest safety margin at 26.0, methohexital at 9.5, propanidid at 6.7, and thiopental the lowest at 4.6 [1]. These data indicate that propanidid offers a modestly wider therapeutic window compared to thiopental but a substantially narrower window compared to etomidate.

safety margin therapeutic index LD50 ED50 toxicity comparison

Propanidid vs. Succinylcholine: Comparative Plasma Cholinesterase Inhibition Kinetics

In vitro kinetic studies using pooled human plasma cholinesterase at 25°C and pH 7.2 with butyrylthiocholine substrate demonstrated that propanidid inhibits the enzyme in a non-competitive manner with an I50 of 2.0 mmol/L and an apparent Km of 6.6 × 10⁻⁴ mol/L [1]. By comparison, succinylcholine (suxamethonium) exhibited an I50 of 4.4 mmol/L and an apparent Km of 1.6 × 10⁻⁴ mol/L under identical conditions [1]. Propanidid is thus a more potent inhibitor of plasma cholinesterase than succinylcholine by a factor of approximately 2.2-fold based on I50 values.

cholinesterase inhibition enzyme kinetics I50 succinylcholine interaction drug-drug interaction

Propanidid vs. Etomidate and Thiopental: Differential Pharmacokinetic Compartmental Behavior

Pharmacokinetic analysis of intravenous anesthetics reveals fundamentally different compartmental behaviors with direct implications for drug accumulation and recovery predictability. Propanidid kinetics can be explained on the basis of a monocompartmental model, and the compound does not have any accumulative effect following administration [1]. In contrast, etomidate follows a tri-compartmental model with very rapid and extensive distribution and strong protein binding, while thiopental kinetics follow a two- or three-compartment model with an average elimination half-life of 6.2 hours, where rapid initial recovery is due to redistribution to muscle mass rather than metabolic clearance [2][3].

pharmacokinetic modeling compartmental analysis drug accumulation redistribution clearance

Propanidid (CAS 1421-14-3) Evidence-Based Research and Industrial Application Scenarios


Ultra-Short Duration Anesthesia in Preclinical Rodent Surgical Models

Propanidid, particularly in cyclodextrin-based formulations, is indicated for preclinical studies requiring ultra-short anesthetic duration with rapid induction and recovery. Compared to propofol, the HP-β-CD propanidid formulation provides significantly shorter induction time and sleep duration in rat models [1]. This property is particularly valuable for experimental protocols requiring multiple anesthetic episodes within a single study day or for procedures where prolonged post-anesthetic monitoring would confound experimental endpoints.

Toxicology and Safety Pharmacology Studies Utilizing Non-Cremophor Propanidid Formulations

For toxicology and safety pharmacology investigations, the liposomal formulation of propanidid offers a superior safety profile compared to the historical Cremophor EL® formulation. The liposomal preparation demonstrates equivalent anesthetic potency with dramatically reduced mortality (0% vs. 86% at 90 mg/100 g/h dose) and lower seizure incidence (22% vs. 100%) in rodent models [2]. Researchers investigating the intrinsic pharmacological and toxicological properties of the propanidid molecule itself should preferentially procure liposomal or cyclodextrin-formulated material to avoid Cremophor-related confounding effects.

Drug-Drug Interaction Studies Involving Cholinesterase-Dependent Metabolism

Propanidid serves as a valuable tool compound for investigating enzyme-mediated drug-drug interactions involving plasma cholinesterase. Its well-characterized non-competitive inhibition kinetics (I50 = 2.0 mmol/L; apparent Km = 6.6 × 10⁻⁴ mol/L) provide a quantitative benchmark for assessing interactions with other esterase-metabolized agents, particularly succinylcholine (I50 = 4.4 mmol/L) [3]. Propanidid's monocompartmental pharmacokinetic behavior and absence of accumulation further simplify interpretation of interaction studies compared to multi-compartment agents [4].

Comparative Pharmacokinetic/Pharmacodynamic Modeling Research

Propanidid's unique monocompartmental pharmacokinetic profile, contrasting with the tri-compartmental behavior of etomidate and the two- or three-compartment kinetics of thiopental, makes it an essential reference compound for comparative PK/PD modeling studies [4][5]. Researchers developing physiologically based pharmacokinetic models or investigating structure-activity relationships among phenylacetic acid derivatives will find propanidid a well-documented comparator with established safety margin data (LD50/ED50 = 6.7 in rats) that enables quantitative benchmarking against other induction agents [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propanidid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.